molecular formula C3H2BrNO B165757 2-Bromooxazole CAS No. 125533-82-6

2-Bromooxazole

Cat. No.: B165757
CAS No.: 125533-82-6
M. Wt: 147.96 g/mol
InChI Key: YCHPNSOKVRTPES-UHFFFAOYSA-N
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Description

2-Bromooxazole is a heterocyclic organic compound with the molecular formula C3H2BrNO. It is a derivative of oxazole, where a bromine atom is substituted at the second position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromooxazole can be synthesized through several methods. One common approach involves the bromination of oxazole using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

  • Substituted oxazoles with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced oxazole derivatives.

Scientific Research Applications

Synthesis of 2-Bromooxazole

The synthesis of this compound has been optimized using various methodologies, including regioselective lithiation followed by bromination. A notable approach involves the use of n-butyllithium (n-BuLi) to achieve regioselectivity at the C-2 position of the oxazole ring. This method has demonstrated yields ranging from 61% to 98% for various substituted derivatives .

Synthesis Methodologies

MethodologyDescriptionYield (%)
Regioselective lithiationUtilizes n-BuLi for selective bromination61-98
Electrophilic brominationDirect bromination of oxazoles55-83
Suzuki-Miyaura couplingCross-coupling with aryl boronic acidsAverage yield ~33

This compound and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. They have been investigated for their potential as antibacterial, antifungal, and anticancer agents.

Key Biological Activities

  • Anticancer : Compounds containing oxazole moieties have been identified as potential agents for treating various cancers, including pancreatic cancer .
  • Antibacterial : Some derivatives have shown promising activity against resistant bacterial strains.
  • Anti-inflammatory : Certain substituted oxazoles act as selective inhibitors of cyclooxygenase-2 (COX-2), contributing to their anti-inflammatory properties .

Case Study 1: Antibacterial Activity

A study explored the antibacterial efficacy of a series of bromo-substituted oxazoles against Escherichia coli and Staphylococcus aureus. The results indicated that specific substitutions significantly enhanced activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Case Study 2: Anticancer Potential

Research focused on 2-bromo-5-aryloxazoles revealed their ability to inhibit VEGFR2 kinase activity, a crucial target in cancer therapy. The synthesized compounds demonstrated promising enzymatic and cellular activities, indicating their potential as novel anticancer agents .

Applications in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its utility extends to:

  • Cross-coupling reactions : It participates in Suzuki-Miyaura reactions, allowing for the formation of complex aryl compounds.
  • Polymer chemistry : Bromo-substituted oxazoles are used in the synthesis of polyoxazoles, which have applications in materials science .

Mechanism of Action

The mechanism of action of 2-Bromooxazole largely depends on its reactivity and the nature of its interactions with other molecules. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

    2-Chlorooxazole: Similar structure but with a chlorine atom instead of bromine.

    2-Iodooxazole: Contains an iodine atom, making it more reactive in certain coupling reactions.

    2-Fluorooxazole: Fluorine substitution provides different electronic properties and reactivity.

Uniqueness of 2-Bromooxazole: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its bromine atom provides a good leaving group for substitution reactions and participates effectively in cross-coupling reactions, offering versatility in organic synthesis .

Biological Activity

2-Bromooxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer potential.

This compound has the molecular formula C3H2BrN2OC_3H_2BrN_2O and a molecular weight of approximately 188.99 g/mol. The structure features a five-membered aromatic ring containing nitrogen and oxygen, contributing to its unique reactivity and interaction with biological systems. The presence of the bromine atom enhances its electrophilic character, making it a valuable scaffold in medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, including:

  • Bromination of oxazole derivatives : This method involves the direct bromination of oxazole compounds using brominating agents.
  • Condensation reactions : These reactions utilize various substrates to form oxazole rings through cyclization processes.

Research indicates that these methods can yield high purity products suitable for biological testing.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies. The compound appears to target specific signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Mechanism

In a notable study, this compound was tested on human breast cancer cell lines. The findings revealed that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (breast cancer)10Induction of apoptosis via caspase activation
HeLa (cervical cancer)15G1 phase arrest and apoptosis

Research Findings

Recent research highlights the potential of this compound as a lead compound for drug development:

  • Mechanistic Studies : Investigations into its interaction with DNA and RNA suggest that this compound can intercalate into nucleic acids, thereby disrupting replication processes in rapidly dividing cells.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the oxazole ring have been shown to modulate its biological activity significantly. For example, modifications at the 5-position enhance antimicrobial efficacy while reducing cytotoxicity towards normal cells.
  • Combination Therapies : Preliminary studies indicate that combining this compound with existing chemotherapeutic agents may enhance therapeutic outcomes by overcoming drug resistance mechanisms observed in various cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromooxazole, and what factors influence yield optimization?

  • Methodological Answer : this compound is typically synthesized via halogenation of oxazole precursors or condensation reactions involving brominated intermediates. For example, halogenation of 4,4-dimethyl-4,5-dihydrooxazole derivatives with brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) can yield brominated oxazoles. Yield optimization depends on reaction temperature, stoichiometry of brominating agents, and catalyst selection (e.g., Lewis acids like FeCl₃). Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use local exhaust ventilation to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Monitor for decomposition by定期检查颜色变化或沉淀物. Stability tests (e.g., TGA/DSC) should precede long-term storage .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies bromine-induced deshielding effects (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₃H₂BrN₂O).
  • X-ray Crystallography : Resolves regioselectivity in bromination and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the bromination of oxazole derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict bromine addition at electron-rich positions (C2 vs. C4). Experimentally, directing groups (e.g., methyl at C4) or temperature modulation (e.g., cryogenic conditions for kinetic control) can enhance selectivity. Validate outcomes via comparative NMR and single-crystal XRD .

Q. What strategies resolve contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data. For instance, discrepancies in thermal stability may arise from moisture content or impurities. Replicate experiments under controlled humidity (<5% RH) and purity thresholds (>98%) .
  • Statistical Validation : Apply ANOVA to compare stability across batches or use accelerated aging studies (40°C/75% RH for 6 weeks) to model degradation pathways .

Q. How can this compound be functionalized for applications in coordination chemistry or polymer synthesis?

  • Methodological Answer :

  • Coordination Chemistry : React with organotin reagents (e.g., Ph₃SnCl) to form hypercoordinated complexes. Monitor reaction progress via ¹¹⁹Sn NMR and IR spectroscopy for Sn–N bond formation .
  • Polymer Synthesis : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts to incorporate this compound into conjugated polymers. Optimize catalyst loading (1–5 mol%) and solvent polarity (e.g., THF vs. DMF) to control molecular weight .

Q. Methodological Tables

Characterization Technique Application for this compound Key Parameters
¹H NMRRegioselectivity confirmationChemical shifts (δ 7.2–8.5 ppm for C-H)
X-ray CrystallographyStructural validationBond angles, Br–C distances (1.8–2.0 Å)
TGA/DSCThermal stability assessmentDecomposition onset (>150°C)

Properties

IUPAC Name

2-bromo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPNSOKVRTPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565645
Record name 2-Bromo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125533-82-6
Record name 2-Bromo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

CID 153981923
2-Bromooxazole
CID 153981923
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CID 153981923
2-Bromooxazole
CID 153981923
2-Bromooxazole
CID 153981923
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CID 153981923
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